1-Propylisoquinoline-6,7-diol
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Overview
Description
1-Propylisoquinoline-6,7-diol is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a propyl group at the first position and hydroxyl groups at the sixth and seventh positions of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propylisoquinoline-6,7-diol can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the use of ortho-alkynylarylaldimines in the presence of a metal catalyst, which undergoes nucleophilic addition and cyclization to yield isoquinoline derivatives .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes that can be scaled up for large-scale synthesis. For example, palladium-catalyzed coupling reactions followed by cyclization steps are commonly used in industrial settings to produce isoquinoline compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Propylisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with higher electron density.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
1-Propylisoquinoline-6,7-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Propylisoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions six and seven can participate in hydrogen bonding and other interactions with biological molecules. The compound’s aromatic structure allows it to intercalate with DNA and other nucleic acids, potentially affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound without the propyl and hydroxyl groups.
1-Benzylisoquinoline: Contains a benzyl group at the first position instead of a propyl group.
6,7-Dimethoxyisoquinoline: Contains methoxy groups at positions six and seven instead of hydroxyl groups
Uniqueness
1-Propylisoquinoline-6,7-diol is unique due to the presence of both a propyl group and hydroxyl groups, which confer distinct chemical and biological properties. The hydroxyl groups enhance its solubility and reactivity, while the propyl group influences its lipophilicity and overall molecular interactions .
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-propylisoquinoline-6,7-diol |
InChI |
InChI=1S/C12H13NO2/c1-2-3-10-9-7-12(15)11(14)6-8(9)4-5-13-10/h4-7,14-15H,2-3H2,1H3 |
InChI Key |
YDVIRPBQBKUWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
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